Magnesium pentasilicon undecaoxide

Description

While detailed physicochemical properties are scarce in open-source databases, its nomenclature suggests a stoichiometric ratio involving magnesium, silicon, and oxygen. Limited references indicate its inclusion in chemical supplier catalogs alongside organomagnesium and rare-earth compounds . Current research gaps exist in its synthesis protocols, crystallography, and industrial applications, necessitating comparative analysis with structurally related compounds for contextual understanding.

Properties

CAS No. |

95193-35-4 |

|---|---|

Molecular Formula |

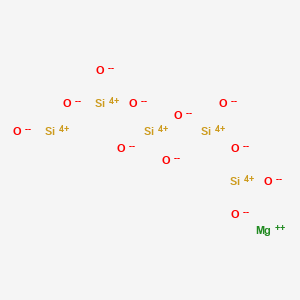

MgO11Si5 |

Molecular Weight |

340.72 g/mol |

IUPAC Name |

magnesium;oxygen(2-);silicon(4+) |

InChI |

InChI=1S/Mg.11O.5Si/q+2;11*-2;5*+4 |

InChI Key |

QPQGMDOYIOSGCD-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Si+4].[Si+4].[Si+4].[Si+4].[Si+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium pentasilicon undecaoxide can be synthesized through several methods. One common approach involves the reaction of magnesium oxide (MgO) with silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to temperatures above 1000°C. This high-temperature synthesis ensures the formation of the desired compound with the correct stoichiometry.

Another method involves the use of magnesium nitrate and sodium silicate as starting materials. The reaction is carried out in an aqueous solution, followed by precipitation and calcination to obtain the final product. This method allows for better control over the particle size and morphology of the compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale solid-state reactions. The raw materials, magnesium oxide and silicon dioxide, are mixed in precise ratios and subjected to high-temperature furnaces. The process is carefully monitored to ensure the purity and consistency of the final product. Industrial production may also involve additional steps such as milling and sieving to achieve the desired particle size distribution.

Chemical Reactions Analysis

Types of Reactions

Magnesium pentasilicon undecaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both magnesium and silicon atoms.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions typically occur under acidic conditions and result in the formation of higher oxides.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4). These reactions often require elevated temperatures and result in the formation of lower oxidation state compounds.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements. For example, the reaction with chlorine gas (Cl2) can lead to the formation of chlorinated derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides such as magnesium silicate, while reduction reactions may produce lower oxidation state compounds like magnesium silicide.

Scientific Research Applications

Magnesium pentasilicon undecaoxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and oxidation processes

Biology: In biological research, this compound is used as a biomaterial for tissue engineering and drug delivery. Its biocompatibility and ability to interact with biological molecules make it a promising material for medical applications.

Medicine: The compound is explored for its potential use in medical imaging and diagnostics. Its unique optical properties allow for enhanced imaging techniques, making it useful in detecting and diagnosing diseases.

Industry: In industrial applications, this compound is used as a refractory material due to its high thermal stability and resistance to corrosion. It is also used in the production of advanced ceramics and electronic components.

Mechanism of Action

The mechanism of action of magnesium pentasilicon undecaoxide is primarily based on its ability to interact with other molecules and ions. The compound’s structure allows it to form strong bonds with various elements, facilitating chemical reactions. In biological systems, it can interact with cellular components, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Magnesium Aluminometasilicate

Composition and Structure: Magnesium aluminometasilicate (Type I-A and I-B) is a synthetic ternary oxide with standardized composition ranges:

- Al₂O₃ : 29.1–35.5%

- MgO : 11.4–14.0%

- SiO₂ : 29.2–35.6% .

Its pH varies between 8.5–10.5 (suspension in water) , distinguishing it from magnesium pentasilicon undecaoxide, which lacks reported pH data.

Applications :

Widely used in pharmaceuticals as an excipient due to its adsorption capacity and stability. Packaging requirements include tight containers to prevent heat exposure .

Safety and Handling: No specific fire hazards noted, though it requires standard industrial handling protocols.

Magnesium Silicide (Mg₂Si)

Composition and Reactivity :

A binary magnesium-silicon compound that releases magnesium oxide (MgO) and silicon oxides (SiOₓ) upon combustion . Unlike this compound, it is oxygen-free in its native state.

Hazard Profile :

- Firefighting : Requires dry powder extinguishers.

- Hazards : Emits toxic oxides of Mg and Si under fire conditions .

Applications :

Primarily used in semiconductor manufacturing and metallurgy, contrasting with the undefined industrial role of this compound.

Manganese Oxides (MnOx)

Synthesis and Diversity: Manganese oxides (e.g., birnessite, MnOx-I) are synthesized via precipitation in alkaline media or doping with metals like Cu²⁺ or Pt . Their structural versatility enables applications in catalysis (CO₂ hydrogenation) and energy storage (supercapacitors) , areas unexplored for this compound.

Comparative Notes:

- MnOx exhibits redox-active properties, unlike magnesium-silicon oxides.

- Synthesis methods for MnOx are well-documented, whereas this compound lacks published protocols.

Data Tables

Table 1: Oxide Composition of Magnesium Aluminometasilicate vs. Hypothetical this compound

| Compound | Al₂O₃ (%) | MgO (%) | SiO₂ (%) |

|---|---|---|---|

| Magnesium Aluminometasilicate | 29.1–35.5 | 11.4–14.0 | 29.2–35.6 |

| This compound* | – | – | – |

Research Findings and Gaps

- Magnesium Aluminometasilicate: Rigorous quality standards exist for pharmaceutical use, including assays for oxide content and heavy metals .

- Magnesium Silicide : Safety protocols emphasize respiratory protection during fire incidents .

- This compound : Critical data gaps persist in its synthesis, structure, and functional properties. Cross-disciplinary insights from manganese oxide synthesis (e.g., doping strategies ) could inform future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.